(7-フルオロ-1H-インドール-2-イル)メタンアミン

説明

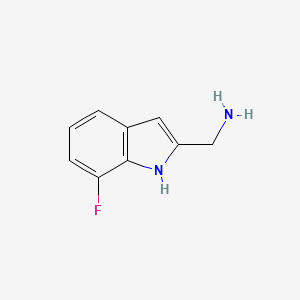

(7-Fluoro-1H-indol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7-Fluoro-1H-indol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-1H-indol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症および鎮痛の用途

インドール誘導体は、その潜在的な抗炎症および鎮痛作用について評価されています。 たとえば、ベンゾチアゾールを含むベンゼンスルホンアミドおよびカルボキサミドが調製され、これらの作用について評価され、(7-フルオロ-1H-インドール-2-イル)メタンアミンが新しい抗炎症および鎮痛薬の開発における潜在的な用途分野であることを示しています .

植物ホルモン合成

インドール-3-酢酸は、高等植物におけるトリプトファンの分解によって生成される植物ホルモンであり、インドールの多くの誘導体の1つです。 これは、(7-フルオロ-1H-インドール-2-イル)メタンアミンが植物ホルモンの合成または研究に潜在的に使用できることを示唆しています .

抗HIV研究

新規のインドリル誘導体は、抗HIV研究において有望であることが報告されており、その有効性を評価するために分子ドッキング研究が行われています。 これは、(7-フルオロ-1H-インドール-2-イル)メタンアミンが抗HIV治療における潜在的な用途について研究される可能性があることを示唆しています .

抗結核活性

インドールから誘導された誘導体は、結核菌および牛型結核菌に対するそのin vitro抗結核活性について調査されています。 これは、(7-フルオロ-1H-インドール-2-イル)メタンアミンが抗結核薬の開発における潜在的な用途があることを示唆しています .

医薬品足場のアセンブリ

インドール誘導体は、医薬的に興味深い足場を組み立てるために多成分反応で使用されます。 これは、(7-フルオロ-1H-インドール-2-イル)メタンアミンの医薬品研究におけるもう1つの潜在的な用途、特に新規薬物候補の設計と合成における用途を強調しています .

作用機序

Target of Action

(7-Fluoro-1H-indol-2-yl)methanamine, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the kynurenine and serotonin pathways . They also play a role in the synthesis of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of (7-Fluoro-1H-indol-2-yl)methanamine can be influenced by various environmental factors. For instance, the Stokes shift of certain indole derivatives has been found to vary from non-polar to polar solvents, indicating a higher charge transfer character .

生化学分析

Biochemical Properties

(7-Fluoro-1H-indol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their signaling pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to the activation or inhibition of metabolic pathways, affecting the overall biochemical environment within cells.

Cellular Effects

The effects of (7-Fluoro-1H-indol-2-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate specific signaling cascades that lead to changes in gene expression, resulting in altered cellular behavior . Additionally, (7-Fluoro-1H-indol-2-yl)methanamine has been shown to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of energy within cells.

Molecular Mechanism

At the molecular level, (7-Fluoro-1H-indol-2-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, (7-Fluoro-1H-indol-2-yl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-Fluoro-1H-indol-2-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (7-Fluoro-1H-indol-2-yl)methanamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of (7-Fluoro-1H-indol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

(7-Fluoro-1H-indol-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Additionally, (7-Fluoro-1H-indol-2-yl)methanamine may require specific cofactors for its activity, further influencing its role in metabolic pathways.

Transport and Distribution

Within cells and tissues, (7-Fluoro-1H-indol-2-yl)methanamine is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, (7-Fluoro-1H-indol-2-yl)methanamine may accumulate in the nucleus, where it can interact with DNA or nuclear proteins, affecting gene expression.

Subcellular Localization

The subcellular localization of (7-Fluoro-1H-indol-2-yl)methanamine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (7-Fluoro-1H-indol-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.

生物活性

(7-Fluoro-1H-indol-2-yl)methanamine is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, influencing multiple biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C9H9FN2

- Molecular Weight : 164.18 g/mol

- Purity : Typically ≥ 95%

(7-Fluoro-1H-indol-2-yl)methanamine exhibits its biological effects primarily through its high affinity for multiple receptors and enzymes. The compound's interactions can modulate signaling pathways, leading to significant cellular responses.

Target Interactions

- Receptors : Binds to various neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzymes : Modulates the activity of enzymes involved in metabolic pathways, such as cytochrome P450, impacting the metabolism of other compounds.

Biological Activities

The biological activities of (7-Fluoro-1H-indol-2-yl)methanamine include:

- Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against viral replication.

- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation in vitro.

- Neuroprotective Effects : By modulating neurotransmitter systems, it may offer protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of (7-Fluoro-1H-indol-2-yl)methanamine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant efficacy at lower concentrations. The mechanism was associated with the induction of apoptosis and cell cycle arrest.

Biochemical Pathways

(7-Fluoro-1H-indol-2-yl)methanamine influences several key biochemical pathways:

- Kynurenine Pathway : Involved in tryptophan metabolism, affecting neuroactive compounds.

- Serotonin Pathway : Potentially modulating mood and anxiety levels through serotonin receptor interactions.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of (7-Fluoro-1H-indol-2-yl)methanamine is favorable for therapeutic applications:

- Absorption and Distribution : Rapid absorption with extensive distribution across tissues.

- Metabolism : Primarily metabolized by liver enzymes, influencing the pharmacological effects on target tissues.

特性

IUPAC Name |

(7-fluoro-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWULEMIESXIUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。